molecular formula C18H22S2 B8774054 1,1'-Dithiobis(2,4,6-trimethylbenzene) dimesityl disulfide CAS No. 1483-92-7

1,1'-Dithiobis(2,4,6-trimethylbenzene) dimesityl disulfide

Cat. No.: B8774054
CAS No.: 1483-92-7
M. Wt: 302.5 g/mol
InChI Key: AOMJIUUKFCINIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Dithiobis(2,4,6-trimethylbenzene) dimesityl disulfide is a useful research compound. Its molecular formula is C18H22S2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1483-92-7

Molecular Formula

C18H22S2

Molecular Weight

302.5 g/mol

IUPAC Name

1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)disulfanyl]benzene

InChI

InChI=1S/C18H22S2/c1-11-7-13(3)17(14(4)8-11)19-20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3

InChI Key

AOMJIUUKFCINIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SSC2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4,6-trimethylphenylsulfonyl chloride (500 mg, 2.3 mmol) was dissolved in acetone (60 mL), and then NaI (3.4 g, 23 mmol) and fluoroacetic anhydride (1.45 mL, 6.9 mmol) were added and the mixture was stirred at room temperature for one hour. The reaction solution was concentrated, water was added, extraction was performed with ether and the organic layer was further washed with aqueous sodium thiosulfate, water and saturated saline. After drying over magnesium sulfate and vacuum concentration, the residue was purified with a silica gel column (hexane) to obtain 2,4,6-trimethylphenyldisulfide as a light yellow crystalline compound (231 mg, 0.76 mmol, 67% yield). The NMR and mass spectral data for the obtained compound were as follows:
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
1.45 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.